Methyl {4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamate
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Overview
Description
Methyl {4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamate is a chemical compound with a complex structure that includes a tetrahydrofuran ring, a sulfamoyl group, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamate typically involves multiple steps. One common method includes the reaction of 4-aminophenylcarbamate with tetrahydrofuran-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate product. This intermediate is then treated with a sulfamoylating agent to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Methyl {4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl {4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl {4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamate: Similar structure but with a carbamoyl group instead of a sulfamoyl group.
Methyl {4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acrylate: Contains an acrylate group instead of a carbamate group.
Uniqueness
Its sulfamoyl group, in particular, provides unique reactivity compared to similar compounds .
Properties
IUPAC Name |
methyl N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-19-13(16)15-10-4-6-12(7-5-10)21(17,18)14-9-11-3-2-8-20-11/h4-7,11,14H,2-3,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENMJGVFPKPJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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